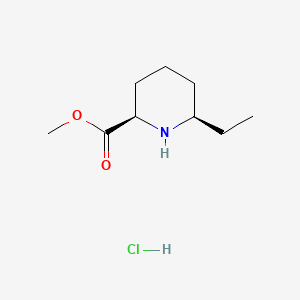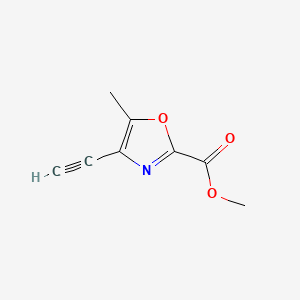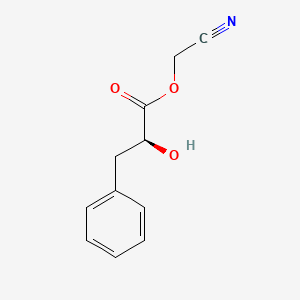
ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate, also known as EMSC, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless liquid with a low melting point and a strong odor. EMSC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. EMSC has also been used in the synthesis of a variety of polymers and other materials. EMSC has been studied for its potential applications in the fields of biotechnology, medicine, and materials science.
Applications De Recherche Scientifique
Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been used in the synthesis of a variety of polymers and other materials. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been studied for its potential applications in biotechnology, medicine, and materials science. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been used in the synthesis of a variety of dyes and other materials.
Mécanisme D'action
The mechanism of action of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is not well understood. However, it is believed that ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is capable of forming covalent bonds with a variety of biomolecules, including proteins and nucleic acids. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also believed to interact with a variety of enzymes, including those involved in the metabolism of drugs and other substances. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also believed to be able to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate are not well understood. However, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been shown to have an inhibitory effect on the activity of a variety of enzymes, including those involved in the metabolism of drugs and other substances. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been shown to inhibit the growth of a variety of cells, including cancer cells. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been shown to have an inhibitory effect on the activity of a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate in laboratory experiments has a number of advantages. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a colorless liquid with a low melting point and a strong odor, which makes it easy to handle and store. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also relatively inexpensive and can be synthesized in a relatively short amount of time. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments.
However, there are also a number of limitations to the use of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate in laboratory experiments. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a relatively toxic compound and should be handled with caution. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also a relatively volatile compound and may be difficult to handle in certain laboratory conditions. Finally, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a relatively reactive compound and may react with a variety of other compounds in the laboratory.
Orientations Futures
The potential applications of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate are vast and there are a number of potential future directions for research. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could be further studied for its potential applications in biotechnology, medicine, and materials science. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could also be further studied for its potential applications in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could also be further studied for its potential applications in the synthesis of a variety of polymers and other materials. Finally, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could be further studied for its potential applications in the regulation of cell growth and differentiation.
Méthodes De Synthèse
The synthesis of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is typically achieved by the reaction of ethyl 3-methyl-1-carboxylate and methylsulfanylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction produces a colorless liquid product with a strong odor. The product can be purified by distillation or recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
ethyl 3-methylidene-1-methylsulfanylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-4-11-8(10)9(12-3)5-7(2)6-9/h2,4-6H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKRTVIHXCCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)







![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)